2,4,8-Trimethylnon-7-en-3-ol

Flavor regulation FEMA GRAS Food safety

2,4,8-Trimethylnon-7-en-3-ol (CAS 27243-08-9, EINECS 248-361-5) is an acyclic monoterpenoid secondary allylic alcohol with molecular formula C12H24O and molecular weight 184.32 g/mol. The compound bears a hydroxyl group at the C-3 position of a branched nonene backbone bearing methyl substituents at C-2, C-4, and C-8, distinguishing it from its commercially prevalent positional isomer 2,4,8-trimethyl-7-nonen-2-ol (FEMA 4212, CAS 437770-28-0).

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 27243-08-9
Cat. No. B12656856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,8-Trimethylnon-7-en-3-ol
CAS27243-08-9
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)CCC=C(C)C)O
InChIInChI=1S/C12H24O/c1-9(2)7-6-8-11(5)12(13)10(3)4/h7,10-13H,6,8H2,1-5H3
InChIKeyQVHCKTZIQCDTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,8-Trimethylnon-7-en-3-ol (CAS 27243-08-9): Structural Identity and Procurement Baseline


2,4,8-Trimethylnon-7-en-3-ol (CAS 27243-08-9, EINECS 248-361-5) is an acyclic monoterpenoid secondary allylic alcohol with molecular formula C12H24O and molecular weight 184.32 g/mol . The compound bears a hydroxyl group at the C-3 position of a branched nonene backbone bearing methyl substituents at C-2, C-4, and C-8, distinguishing it from its commercially prevalent positional isomer 2,4,8-trimethyl-7-nonen-2-ol (FEMA 4212, CAS 437770-28-0) [1]. Unlike its FEMA-approved isomer, this compound lacks a FEMA number or JECFA evaluation, placing it outside the scope of current food-grade flavor ingredient inventories [2]. Its computed physicochemical profile—boiling point 253.6°C at 760 mmHg, flash point 116.5°C, density 0.842–0.843 g/cm³, and refractive index 1.451—positions it as a comparatively higher-boiling, lower-volatility candidate within the trimethylnonenol family .

2,4,8-Trimethylnon-7-en-3-ol: Why In-Class Analogs Cannot Be Interchanged Without Consequence


Within the C12 branched nonenol family, minor structural shifts produce disproportionate changes in physicochemical behavior, olfactory character, and regulatory standing. The positional isomer (±)-2,4,8-trimethyl-7-nonen-2-ol (FEMA 4212) is a tertiary alcohol with an established grapefruit-citrus odor profile and full JECFA/FEMA clearance for food use [1][2], whereas 2,4,8-trimethylnon-7-en-3-ol is a secondary alcohol with a floral odor character and no food-grade regulatory approval . The saturated analog 2,4,8-trimethylnonan-3-ol (CAS 27243-10-3) loses the C-7 double bond, altering molecular flexibility, polarity, and olfactory properties; it is also classified under Japan's Priority Assessment Chemical Substances (PACS) program for ecological risk evaluation, introducing a regulatory burden absent from the target compound [3]. The demethylated analog 4,8-dimethylnon-7-en-3-ol (CAS 27243-07-8, MW 170.29) exhibits a lower boiling point (239.7°C vs 253.6°C) and reduced lipophilicity due to the missing C-2 methyl group, shifting its volatility and formulation behavior . These differences make generic in-class substitution scientifically unsound without explicit, application-specific re-validation.

2,4,8-Trimethylnon-7-en-3-ol: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Regulatory Divide: FEMA/JECFA Food-Grade Clearance — Present in Isomer, Absent in Target Compound

2,4,8-Trimethylnon-7-en-3-ol holds no FEMA number and has not undergone JECFA safety evaluation, whereas its positional isomer (±)-2,4,8-trimethyl-7-nonen-2-ol is listed as FEMA 4212 and JECFA 1644 with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' (2007 evaluation) [1][2]. This binary regulatory difference means the target compound cannot be used in food flavor applications requiring FEMA GRAS or JECFA-compliant ingredients, while the isomer can . For non-food fragrance or industrial research applications where food-grade status is irrelevant, the target compound may be preferentially selected to avoid the higher cost and supply-chain constraints associated with FEMA-listed materials.

Flavor regulation FEMA GRAS Food safety Procurement compliance

Boiling Point Differential: 9.4°C Higher vs. Positional Isomer Impacts Volatility-Driven Formulation Design

The computed boiling point of 2,4,8-trimethylnon-7-en-3-ol is 253.6°C at 760 mmHg , which is 9.4°C higher than that of the positional isomer (±)-2,4,8-trimethyl-7-nonen-2-ol (244.2°C at 760 mmHg, computed) . This difference arises from the secondary alcohol moiety at C-3 enabling intermolecular hydrogen bonding networks that are sterically hindered in the tertiary alcohol (C-2) isomer. The higher boiling point translates to reduced vapor pressure (0.00279 mmHg at 25°C for the target vs. an estimated 0.004 mmHg for the isomer at 25°C) [1]. In fragrance applications, this means the target compound will evaporate more slowly, providing a different temporal odor-release profile that may favor middle-note or base-note compositions over the top-note character typical of the more volatile isomer.

Physicochemical property Volatility control Fragrance formulation Process engineering

Flash Point Safety Margin: 5.9°C Higher vs. Positional Isomer Reduces Flammability Risk in Processing

The computed flash point of 2,4,8-trimethylnon-7-en-3-ol is 116.5°C (alternatively reported as 115.2°C ), compared with 110.6°C for the positional isomer (±)-2,4,8-trimethyl-7-nonen-2-ol . This 5.9°C higher flash point (using the conservative estimate) places the target compound more comfortably above common regulatory thresholds for flammable liquid classification (typically 93°C for Category 4 under GHS), though both compounds still fall within combustible liquid ranges. The reduced fire hazard margin is a relevant process safety consideration during heated mixing, distillation, or spray-drying operations where the isomer might present marginally higher ignition risk.

Safety data Flash point Transport classification Process safety

Structural Reactivity Gate: Secondary Alcohol Enables Ketone Derivatization; Tertiary Alcohol Isomer Cannot

The hydroxyl group at C-3 in 2,4,8-trimethylnon-7-en-3-ol is a secondary alcohol, which is oxidizable to the corresponding ketone (2,4,8-trimethylnon-7-en-3-one) using standard oxidizing agents (e.g., PCC, Swern, Dess–Martin periodinane). The positional isomer (±)-2,4,8-trimethyl-7-nonen-2-ol is a tertiary alcohol (C-2 bears the –OH and three carbon substituents), which is resistant to mild oxidation and cannot be converted to a carbonyl derivative without C–C bond cleavage [1]. This distinction is structurally absolute and functionally binary: the target compound offers a synthetic gateway to ketone, oxime, and amine derivatives that are inaccessible from the tertiary alcohol isomer . The presence of the C-7 double bond additionally enables epoxidation and allylic oxidation chemistries shared by both isomers [2].

Synthetic intermediate Oxidation chemistry Derivatization Medicinal chemistry

Refractive Index Identity Marker: Δn = 0.003 vs. Isomer Enables QC Differentiation of Structurally Similar Batches

The computed refractive index (n) of 2,4,8-trimethylnon-7-en-3-ol is 1.451 , while the positional isomer (±)-2,4,8-trimethyl-7-nonen-2-ol has a computed refractive index of 1.454 . Although the absolute difference (Δn = 0.003) is small, it exceeds the typical measurement uncertainty of a standard Abbe refractometer (±0.0002–0.0005), making refractive index a practical, rapid, and non-destructive identity confirmation test capable of distinguishing between these two isomers at receiving inspection. This is particularly valuable given that both compounds share identical molecular formula (C12H24O) and molecular weight (184.32 g/mol), rendering common techniques such as GC-MS insufficient for unambiguous isomer identification without authentic reference standards .

Quality control Identity testing Refractive index Analytical specification

Demethylated Analog Comparison: 14.0 g/mol MW Difference and 13.9°C Boiling Point Gap Drive Distinct Formulation Behavior

Compared with its demethylated analog 4,8-dimethylnon-7-en-3-ol (CAS 27243-07-8, C11H22O, MW 170.29), 2,4,8-trimethylnon-7-en-3-ol has an additional methyl group at C-2 that increases molecular weight by 14.0 g/mol (184.32 vs. 170.29) and raises the boiling point by 13.9°C (253.6°C vs. 239.7°C at 760 mmHg, both computed) . This additional methyl substituent also increases calculated lipophilicity (estimated XLogP ~3.8 for the target vs. ~3.3 for the demethylated analog), affecting partitioning into nonpolar matrices and olfactory release kinetics [1]. The 13.9°C boiling point gap is large enough to produce a measurable difference in evaporation rate—approximately a 2- to 3-fold reduction at ambient temperature based on the Clausius–Clapeyron relationship—making the target compound the lower-volatility choice when sustained odor presence is desired over peak intensity.

Structure-property relationship Volatility Formulation design Analog comparison

2,4,8-Trimethylnon-7-en-3-ol: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Non-Food Fragrance Development Requiring a Floral Middle-Note with Absence of Food-Grade Regulatory Overhead

For fragrance houses developing fine fragrances, personal care products, or household air-care formulations where a floral character is desired and food-grade FEMA/JECFA certification is unnecessary, 2,4,8-trimethylnon-7-en-3-ol offers a procurement pathway distinct from the FEMA 4212-listed isomer. Its higher boiling point (253.6°C vs. 244.2°C, Δ = +9.4°C ) supports middle-to-base-note substantivity, while the absence of food-use regulatory approvals [1] may translate to lower raw-material cost and fewer supply-chain documentation requirements compared to the food-grade isomer [2].

Structure–Odor Relationship (SOR) Studies Comparing Secondary vs. Tertiary Alcohol Olfactory Impact

The target compound serves as a key probe molecule in SOR research examining how hydroxyl position (secondary at C-3 vs. tertiary at C-2) modulates odor character and intensity within an otherwise identical carbon skeleton. The documented olfactory divergence—floral for the secondary alcohol vs. grapefruit-citrus for the tertiary isomer (FEMA 4212) [1]—provides a clean comparative system for computational modeling of odorant-receptor binding and for training QSAR models that predict fragrance properties from structural descriptors [2].

Synthetic Intermediate for Ketone and Amine Derivative Libraries via Secondary Alcohol Oxidation

The secondary alcohol at C-3 enables oxidation to 2,4,8-trimethylnon-7-en-3-one, a ketone that is inaccessible from the tertiary alcohol isomer . This ketone can be further derivatized to oximes, amines (via reductive amination), and hydrazones, creating a library of structurally related compounds for fragrance screening, odorant receptor deorphanization studies, or as synthetic intermediates in medicinal chemistry [1]. The allylic double bond at C-7 additionally permits epoxidation chemistry common to both isomers but functionally distinct due to the different substitution at the oxygen-bearing carbon [2].

Analytical Reference Standard for Method Development Distinguishing Positional Isomers in Complex Fragrance Mixtures

Because 2,4,8-trimethylnon-7-en-3-ol shares molecular formula and mass with its positional isomer , it presents a challenging case for chromatographic separation method development. The computed refractive index difference (Δn = 0.003 [1]) and boiling point difference (ΔBP = 9.4°C [2]) provide orthogonal identification criteria. Procurement of the pure compound as an authentic reference standard supports GC stationary-phase optimization, MS fragmentation library building, and QC release testing protocols in fragrance ingredient manufacturing where isomer purity is critical to olfactory consistency .

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